molecular formula C15H20N2O5S2 B13964200 2-(5-Phthalimidopentylamino)ethanethiol hydrogen sulfate CAS No. 31792-45-7

2-(5-Phthalimidopentylamino)ethanethiol hydrogen sulfate

Cat. No.: B13964200
CAS No.: 31792-45-7
M. Wt: 372.5 g/mol
InChI Key: KWWFIYOMVNMCJZ-UHFFFAOYSA-N
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Description

1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole is a multifunctionalized isoindole derivativeThese compounds are widespread structural motifs in various natural products and have significant applications in chemical production and clinical medicine .

Chemical Reactions Analysis

1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various multifunctionalized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole can be compared with other similar compounds, such as:

The uniqueness of 1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole lies in its multifunctionalized structure, which allows for diverse chemical modifications and applications.

Properties

CAS No.

31792-45-7

Molecular Formula

C15H20N2O5S2

Molecular Weight

372.5 g/mol

IUPAC Name

1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole

InChI

InChI=1S/C15H20N2O5S2/c18-14-12-6-2-3-7-13(12)15(19)17(14)10-5-1-4-8-16-9-11-23-24(20,21)22/h2-3,6-7,16H,1,4-5,8-11H2,(H,20,21,22)

InChI Key

KWWFIYOMVNMCJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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